molecular formula C12H20 B14629340 Decahydro-1,7-ethanonaphthalene CAS No. 54516-68-6

Decahydro-1,7-ethanonaphthalene

Cat. No.: B14629340
CAS No.: 54516-68-6
M. Wt: 164.29 g/mol
InChI Key: SFNGMIZZMRGBFM-UHFFFAOYSA-N
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Description

Decahydro-1,7-ethanonaphthalene, also known as tricyclo[6.2.2.0(2,7)]dodecane, is a polycyclic hydrocarbon with the molecular formula C12H20 . This compound is characterized by its unique tricyclic structure, which consists of three fused rings. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.

    Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .

Scientific Research Applications

Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: Another polycyclic hydrocarbon with similar stability and reactivity.

    Decahydro-1,4-ethanonaphthalene: A closely related compound with a slightly different structure.

Uniqueness

Decahydro-1,7-ethanonaphthalene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

CAS No.

54516-68-6

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

tricyclo[6.2.2.04,9]dodecane

InChI

InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2

InChI Key

SFNGMIZZMRGBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC3CCC(C1)C2C3

Origin of Product

United States

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